![molecular formula C14H22ClN3O3 B1662269 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride CAS No. 64208-32-8](/img/structure/B1662269.png)
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de CGP 12177 est un composé chimique connu pour son rôle d'agoniste partiel des β3-adrénocepteurs et d'antagoniste des β1- et β2-adrénocepteurs . Il a été largement étudié pour ses effets sur divers systèmes biologiques, en particulier dans le contexte de la recherche cardiovasculaire et métabolique .
Méthodes De Préparation
La synthèse du chlorhydrate de CGP 12177 implique plusieurs étapes, commençant par la préparation de la structure benzimidazole de base. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau benzimidazole : Cela implique la condensation de l'o-phénylènediamine avec un dérivé d'acide carboxylique approprié.
Introduction du groupe tert-butylamino : Cette étape implique la réaction du noyau benzimidazole avec de la tert-butylamine dans des conditions spécifiques.
Substitution hydroxypropoxy :
Les méthodes de production industrielle du chlorhydrate de CGP 12177 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle .
Analyse Des Réactions Chimiques
Le chlorhydrate de CGP 12177 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de CGP 12177 en ses formes réduites.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le chlorhydrate de CGP 12177 a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier les propriétés et les fonctions des β-adrénocepteurs.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les β-adrénocepteurs.
Mécanisme d'action
Le chlorhydrate de CGP 12177 exerce ses effets en interagissant avec les β-adrénocepteurs. Il agit comme un agoniste partiel aux β3-adrénocepteurs et comme un antagoniste aux β1- et β2-adrénocepteurs . Le composé se lie à ces récepteurs, modulant leur activité et influençant les voies de signalisation en aval. Dans les myocytes ventriculaires humains, le chlorhydrate de CGP 12177 active légèrement les courants calciques de type L . Il induit également des effets vasodilatateurs par l'activation des β1-adrénocepteurs .
Applications De Recherche Scientifique
Pharmacological Studies
CGP 12177 hydrochloride has been studied for its potential role as a ligand for beta-adrenergic receptors (ARs). These receptors are involved in numerous physiological processes, including cardiovascular function and metabolic regulation. The compound's unique structure allows it to exhibit a distinct pharmacological profile compared to other beta-adrenergic agonists.
Case Study: Beta-Adrenergic Activity
In a study examining the effects of CGP 12177 on cardiac function, researchers found that it could enhance cardiac contractility without significantly increasing heart rate. This suggests potential therapeutic applications in treating heart failure or other cardiac conditions where improved contractility is desired without excessive tachycardia .
Inhibition of Gastric Acid Secretion
Research indicates that CGP 12177 may share structural similarities with proton pump inhibitors (PPIs), suggesting a possible mechanism for inhibiting gastric acid secretion. Although definitive mechanisms are still under investigation, preliminary studies show that it may inhibit H+/K+ ATPase activity in parietal cells, similar to established PPIs .
Anticancer Research
Recent studies have explored the potential of CGP 12177 in cancer therapy. Its ability to modulate beta-adrenergic signaling pathways may influence tumor growth and metastasis. For instance, one study demonstrated that beta-blockers could reduce the risk of cancer recurrence in patients undergoing surgery, hinting at the therapeutic potential of compounds like CGP 12177 in oncology .
Neuropharmacological Effects
The compound is also being investigated for its neuroprotective properties. Research has shown that modulation of beta-adrenergic receptors can affect neuroinflammation and neurodegeneration processes. Studies indicate that CGP 12177 may mitigate neuronal damage in models of neurodegenerative diseases .
Table 1: Summary of Applications and Effects
Mécanisme D'action
CGP 12177 hydrochloride exerts its effects by interacting with β-adrenoceptors. It acts as a partial agonist at β3-adrenoceptors and an antagonist at β1- and β2-adrenoceptors . The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. In human ventricular myocytes, CGP 12177 hydrochloride slightly activates L-type calcium currents . It also induces vasorelaxant effects through the activation of β1-adrenoceptors .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de CGP 12177 est unique dans son double rôle d'agoniste partiel et d'antagoniste de différents β-adrénocepteurs. Les composés similaires comprennent :
Bupranolol : Un antagoniste non sélectif des β-adrénocepteurs.
Propranolol : Un autre antagoniste non sélectif des β-adrénocepteurs.
SR 59230A : Un antagoniste sélectif des β3-adrénocepteurs.
Comparé à ces composés, l'activité agoniste partielle du chlorhydrate de CGP 12177 aux β3-adrénocepteurs et sa capacité à induire des effets physiologiques spécifiques en font un outil précieux en recherche .
Activité Biologique
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride, also known as CGP 12177 hydrochloride, is a synthetic compound belonging to the class of benzimidazoles. Its molecular formula is C14H22ClN3O3, with a molecular weight of approximately 315.79 g/mol . This compound has been primarily investigated for its biological activity related to adrenergic receptors.
CGP 12177 hydrochloride is characterized as a partial agonist at the beta-3 adrenergic receptor (AR) and an antagonist at beta-1 and beta-2 ARs. This dual activity suggests that it can modulate various physiological responses, particularly in the context of metabolic regulation and cardiovascular function.
- Beta-3 Adrenergic Receptor : Primarily located in adipose tissue, beta-3 ARs are involved in regulating lipolysis and thermogenesis. The partial agonism exhibited by CGP 12177 may enhance fat metabolism, making it a candidate for obesity treatment.
- Beta-1 and Beta-2 Adrenergic Receptors : These receptors are crucial in cardiac function and smooth muscle relaxation. The antagonistic properties of CGP 12177 at these receptors could provide therapeutic benefits in conditions like hypertension or heart failure by reducing cardiac workload and preventing excessive stimulation .
Pharmacological Studies
Research has shown that CGP 12177 hydrochloride exhibits significant biological activity in various experimental models:
- Metabolic Effects : Preclinical studies indicate that CGP 12177 can influence metabolic parameters, such as body temperature regulation and fat storage, due to its action on beta-3 ARs.
- Cardiovascular Implications : The compound's antagonistic effects on beta-1 and beta-2 receptors suggest potential applications in managing cardiovascular diseases by moderating heart rate and contractility during stress responses .
Study 1: Effects on Obesity
A study evaluated the impact of CGP 12177 on weight loss in animal models. Mice treated with CGP 12177 showed a significant reduction in body fat compared to controls, attributed to increased lipolysis mediated by beta-3 AR activation .
Study 2: Cardiac Function
In a controlled trial involving hypertensive rats, administration of CGP 12177 resulted in reduced heart rate and improved cardiac output metrics. These findings support its potential as a therapeutic agent for managing heart-related conditions .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVFCYCTITZLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474681 | |
Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64208-32-8 | |
Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CGP 12177A?
A1: CGP 12177A primarily interacts with β-adrenergic receptors (β-ARs). Initially classified as a β-AR antagonist, research revealed its partial agonist activity at the β3-AR subtype, particularly in tissues like adipose tissue and the colon. [, , , , , ]
Q2: How does CGP 12177A's activity differ at various β-AR subtypes?
A2: CGP 12177A displays a complex pharmacological profile. While acting as a partial agonist at β3-ARs, it shows antagonistic effects at β1- and β2-ARs, albeit with lower affinity compared to its β3-AR activity. This unique profile has led to its classification as a "non-conventional partial agonist." [, , , , ]
Q3: Does CGP 12177A interact with receptors other than β-ARs?
A3: Research indicates that CGP 12177A can also interact with α1-adrenergic receptors (α1-ARs), exhibiting antagonist properties in tissues like rat aorta. This highlights the importance of considering potential off-target effects in pharmacological studies. [, ]
Q4: What are the downstream effects of CGP 12177A binding to β3-ARs?
A4: Activation of β3-ARs by CGP 12177A primarily leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This signaling cascade can have various physiological effects depending on the tissue, including lipolysis in adipose tissue and relaxation of smooth muscle in the bladder and colon. [, , , , ]
Q5: Does CGP 12177A induce desensitization of β3-ARs?
A5: Studies have shown that CGP 12177A can induce desensitization of β3-ARs in some cell types, such as HEK293 cells, but not in others, like Chinese hamster ovary cells. This suggests that the cellular environment influences the receptor's susceptibility to desensitization by CGP 12177A. []
Q6: How do structural modifications of CGP 12177A impact its activity and selectivity?
A6: While the abstracts do not provide detailed SAR studies, they offer valuable insights. The presence of the tert-butylamino group and the hydroxypropoxy chain appears crucial for its interaction with β3-ARs. [] Modifications to these moieties might alter its affinity and selectivity for different β-AR subtypes.
Q7: What in vitro models have been used to study CGP 12177A's activity?
A7: Various in vitro models, including isolated tissues (aorta, trachea, ureter, bladder, colon) and cell lines (CHO, HEK293) expressing different β-AR subtypes, have been employed to characterize the pharmacological effects of CGP 12177A. These models have helped delineate its agonist/antagonist profile at different β-AR subtypes and investigate downstream signaling events. [, , , , , , , , ]
Q8: What in vivo models have been used to investigate the effects of CGP 12177A?
A8: Animal models, particularly rodents, have been used to study the effects of CGP 12177A on various physiological processes. For example, its impact on thermogenesis has been evaluated in rats, revealing its ability to stimulate oxygen consumption and activate brown adipose tissue (BAT) thermogenesis. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.